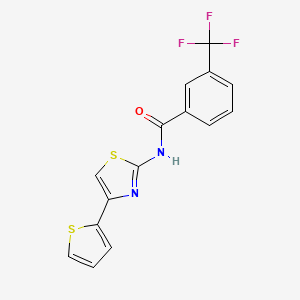

![molecular formula C19H16N2O6S B2478908 N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide CAS No. 896318-05-1](/img/structure/B2478908.png)

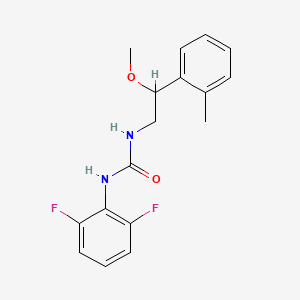

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Applications De Recherche Scientifique

Kinetics of Condensation Reactions

- The kinetics of condensation of derivatives like N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide with other compounds have been studied. For example, Knoppová et al. (1975) investigated the condensation kinetics of similar sulfone derivatives, which is relevant for understanding chemical reaction mechanisms and rates (Knoppová, Jurášek, Kovác, & Guttmann, 1975).

Nanoparticle Synthesis and Characterization

- N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide derivatives have been used in the synthesis and characterization of nanoparticles. For instance, Saeed et al. (2013) synthesized and characterized nickel(II) complexes using similar compounds (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).

Antibacterial Evaluation

- Some derivatives have been evaluated for their antibacterial properties. Ravichandiran, Premnath, and Vasanthkumar (2015) synthesized a series of derivatives and tested them for antibacterial activity, highlighting the potential pharmaceutical applications of these compounds (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Inhibition of Enzymatic Activity

- Research by Vrbanová et al. (1994) and Breier et al. (1996) has shown that certain furylethylene derivatives, which are structurally similar to N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide, can inhibit (Na/K)-ATPase, an enzyme crucial for cellular function. These studies provide insight into potential biochemical applications or implications of such compounds (Vrbanová, Stankovičová, Dočolomanský, Štefko, Ziegelhöffer, & Breier, 1994); (Breier, Vrbanová, Dočolomanský, Boháčová, & Ziegelhöffer, 1996).

Chemical Synthesis and Molecular Docking

- The compound has been used in chemical synthesis processes and molecular docking studies, such as in the development of new antimycobacterial agents, demonstrating its utility in drug discovery and development (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).

Polymer Catalysis

- Yang, Xiong, and Chen (2017) studied the installation of heterocyclic units in phosphine-sulfonate ligands, a field relevant to the manipulation of polymer branching density in polymerization processes. This demonstrates the role such compounds can play in advanced materials science (Yang, Xiong, & Chen, 2017).

Mécanisme D'action

Target of Action

Furan derivatives, a key structural component of this compound, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to changes in cellular processes . The nitro group and the benzene sulfonyl group in the compound may also contribute to its biological activity.

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Furan derivatives are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Propriétés

IUPAC Name |

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6S/c22-19(14-8-10-15(11-9-14)21(23)24)20-13-18(17-7-4-12-27-17)28(25,26)16-5-2-1-3-6-16/h1-12,18H,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQGNWIKDZWAHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Fluoro-4-methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2478827.png)

![2-[4,8-Dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]acetic acid](/img/structure/B2478829.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2478834.png)

![3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2478835.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-chlorophenyl)cyclopropane-1-carbohydrazide](/img/structure/B2478849.png)